molecular formula C17H18N2OS B2473716 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 852137-76-9

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2473716
CAS No.: 852137-76-9
M. Wt: 298.4
InChI Key: FMLVSSBTFBAYTH-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This acetamide derivative is structurally characterized by a 1,2-dimethylindole moiety linked to a thiophene ring, a design that incorporates key pharmacophores known to impart bioactive properties. Compounds featuring indole and thiophene heterocycles have demonstrated substantial potential in anticancer drug discovery. Specifically, structurally related N-substituted acetamides have been identified as potent inhibitors of tubulin polymerization, a key mechanism for antimitotic agents that disrupt cell division . These inhibitors effectively arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death) in a dose-dependent manner across various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (HT-29) carcinomas . The presence of the thiophen-2-yl group further enhances the molecule's potential for interaction with biological targets due to its electron-rich nature and is a common feature in many active pharmaceutical ingredients. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a lead compound for the development of novel therapeutic agents. Its well-defined structure makes it a suitable candidate for structure-activity relationship (SAR) studies, mechanism-of-action investigations, and in vitro screening assays. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments before use.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-8-14-9-13(5-6-16(14)19(12)2)11-18-17(20)10-15-4-3-7-21-15/h3-9H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLVSSBTFBAYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Preparation

The 1,2-dimethyl-1H-indole-5-carbaldehyde intermediate serves as a pivotal precursor. Patent CN111792990A illustrates indole alkylation via Friedel-Crafts acylation using methylating agents like methyl iodide in the presence of Lewis acids (e.g., AlCl₃). For regioselective dimethylation at positions 1 and 2, a stepwise protocol is recommended:

  • N-Methylation : Treating indole with methyl triflate in anhydrous DMF at 0–5°C achieves selective N-methylation.
  • C2-Methylation : Employing dimethyl sulfate and NaH in THF introduces the second methyl group at C2, leveraging the directing effect of the N-methyl group.

Acetamide Side-Chain Synthesis

2-(Thiophen-2-yl)acetic acid, prepared via thiophene acetylation using acetyl chloride and AlCl₃, is converted to its acid chloride using oxalyl chloride. Subsequent coupling with (1,2-dimethyl-1H-indol-5-yl)methanamine forms the acetamide bond. Patent US7709657 highlights the use of EDC/HOBt in dichloromethane for high-yield amide formation without epimerization.

Detailed Synthetic Protocols

Route 1: Sequential Methylation and Amide Coupling

Step 1: Synthesis of 1,2-Dimethyl-1H-indole-5-carbaldehyde

  • Reactants : Indole-5-carbaldehyde (1.0 equiv), methyl iodide (2.2 equiv), NaH (2.5 equiv)
  • Conditions : Anhydrous THF, 0°C → rt, 12 hr
  • Workup : Quench with MeOH, extract with EtOAc, purify via silica gel chromatography (hexane:EtOAc 4:1).

Step 2: Reductive Amination to (1,2-Dimethyl-1H-indol-5-yl)methanamine

  • Reactants : 1,2-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv), ammonium acetate (5.0 equiv), NaBH₃CN (1.5 equiv)
  • Conditions : MeOH, 60°C, 6 hr
  • Yield : 78% after recrystallization (EtOH/H₂O).

Step 3: Acetamide Formation

  • Reactants : 2-(Thiophen-2-yl)acetyl chloride (1.1 equiv), (1,2-dimethyl-1H-indol-5-yl)methanamine (1.0 equiv), Et₃N (2.0 equiv)
  • Conditions : DCM, 0°C → rt, 4 hr
  • Yield : 85% (HPLC purity >98%).

Route 2: Convergent Approach via Suzuki-Miyaura Coupling

An alternative route leverages palladium-catalyzed cross-coupling to attach the thiophene moiety late-stage:

  • Prepare 5-(bromomethyl)-1,2-dimethyl-1H-indole via NBS bromination.
  • Couple with 2-(thiophen-2-yl)boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 hr).
  • Acetylate the resultant amine using acetyl chloride and DMAP.

Comparative Yield Data

Route Step 1 Yield Step 2 Yield Step 3 Yield Overall Yield
1 82% 78% 85% 54%
2 75% 70% 88% 46%

Optimization and Mechanistic Insights

Solvent and Catalyst Selection

  • Amide Coupling : Dichloromethane outperforms THF in minimizing side reactions (e.g., over-acylation).
  • Methylation : NaH in THF provides superior base strength compared to K₂CO₃, ensuring complete deprotonation of indole.

Temperature Control

Exothermic reactions (e.g., methyl iodide addition) require strict temperature control (−10°C to 0°C) to prevent polysubstitution.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, indole H-4), 7.28 (dd, J = 5.0, 1.2 Hz, 1H, thiophene H-5), 6.95 (s, 1H, indole H-3), 3.82 (s, 3H, N-CH₃), 2.42 (s, 3H, C2-CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₉N₂OS [M+H]⁺ 323.1218, found 323.1221.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity, with retention time = 8.2 min.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has been studied for its anticancer properties due to its structural features that allow interaction with biological targets. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies: Anticancer Activity

  • Study on Cell Lines : In vitro studies have shown that compounds with similar indole and thiophene structures demonstrate selective cytotoxicity towards human cancer cells while sparing normal cells. For example, a related compound showed percent growth inhibition (PGI) of 86.61% against the SNB-19 cancer cell line and 85.26% against OVCAR-8 .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic genes and inhibition of anti-apoptotic genes. This dual action suggests that the compound could be a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide has also been investigated for its ability to inhibit specific enzymes, which is crucial in the context of treating diseases like cancer and neurodegenerative disorders.

Key Enzymatic Targets

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular processes such as proliferation and differentiation.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical in neurodegenerative diseases such as Alzheimer's disease. This suggests potential applications in treating cognitive impairments associated with such conditions .

Biochemical Interactions

The biochemical properties of this compound highlight its role in influencing various cellular mechanisms.

Cellular Effects

  • Gene Expression Modulation : The compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes involved in cell cycle regulation and stress response.

Molecular Mechanism

The molecular mechanism involves binding to specific biomolecules, altering their activity. For instance, it can prevent substrate binding in kinases by occupying their active sites, thereby inhibiting phosphorylation events essential for cell signaling .

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; induces apoptosis
Enzyme InhibitionInhibits kinases and acetylcholinesterase; potential use in neurodegenerative diseases
Biochemical InteractionsModulates gene expression; influences cellular signaling pathways

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name (or Identifier) Structural Features Biological Activity (if reported) Synthesis Highlights Reference
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazole-linked indolinone, pyridinyl substituent Activity value: 5.797 Not detailed in evidence
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Triazole-thiophene core, sulfanyl bridge, ethoxyphenyl group Not reported ChemSpider ID: MFCD04034170
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Oxadiazole-indole hybrid, sulfanyl linker EIMS: m/z 189 (base peak) Synthesized via cyclization/condensation
Target Compound: N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide Dimethylindole, thiophene-acetamide Not reported Likely via Pd-mediated coupling*

*Inferred from analogous Pd-mediated indole-thiophene syntheses .

Key Structural Variations and Implications

  • Indole Substitution : The target compound’s 1,2-dimethylindole moiety enhances steric bulk and electron density compared to unsubstituted indoles (e.g., ’s indol-3-ylmethyl derivatives). This may improve metabolic stability or receptor selectivity .
  • Thiophene vs. In contrast, isoxazole () or triazole () rings introduce polar nitrogen atoms, which could alter solubility or hydrogen-bonding capacity .
  • Linker Groups : The methylene bridge in the target compound offers flexibility, whereas sulfanyl () or oxadiazole () linkers may confer rigidity or redox sensitivity .

Research Findings and Trends

  • Biological Activity : ’s analogs with isoxazole-indole scaffolds show moderate activity values (5.408–5.797), though assay specifics (e.g., IC₅₀, target) are unclear. The target compound’s thiophene group may enhance activity in similar assays due to improved lipophilicity .
  • Physicochemical Properties : The ethoxyphenyl group in ’s compound likely increases lipophilicity (logP), whereas the sulfanyl linker in ’s derivatives may enhance metabolic stability .

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic compound that belongs to the indole derivative family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, virology, and inflammation.

Chemical Structure and Properties

The compound's IUPAC name is N-[(1,2-dimethylindol-5-yl)methyl]-2-(thiophen-2-yl)acetamide. Its molecular formula is C15H16N2OC_{15}H_{16}N_{2}O with a molecular weight of approximately 244.30 g/mol. The structure features an indole moiety linked to a thiophene ring through an acetamide functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing several biological processes. Notably, it may inhibit specific enzymes or modulate receptor activity, leading to observed antiviral, anti-inflammatory, and anticancer effects.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against several viruses by inhibiting viral replication and interfering with viral enzyme activity. For instance, it has been reported to exhibit significant antiviral properties against Hepatitis C Virus (HCV), with IC50 values indicating effective inhibition of viral polymerase activity.

Anticancer Properties

This compound demonstrates promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins like p53. The compound has been shown to inhibit the proliferation of various cancer cell lines in vitro.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is significant in models of chronic inflammation and suggests potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Target/Effect IC50/EC50 Values References
AntiviralHCV NS5B polymerase inhibition32.2 μM
AnticancerInduction of apoptosis in cancer cellsVaries by cell line
Anti-inflammatoryInhibition of TNF-alpha production0.20 μM

Case Studies

  • Antiviral Efficacy Against HCV :
    In a study examining various indole derivatives, this compound was identified as one of the most effective compounds against HCV with an IC50 value of 32.2 μM, demonstrating over 95% inhibition of viral replication in vitro .
  • Cancer Cell Line Studies :
    In vitro studies on human gastric carcinoma cells revealed that this compound induced G2/M phase cell cycle arrest and significantly reduced cell viability through upregulation of p53 expression .
  • Inflammatory Response Modulation :
    A recent investigation into its anti-inflammatory effects showed that treatment with this compound led to a marked decrease in nitric oxide production in macrophages stimulated with LPS .

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